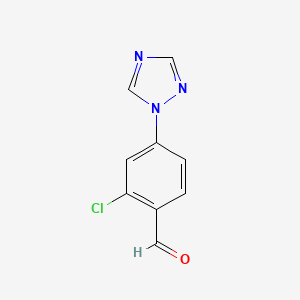

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Description

Chemical Classification and Nomenclature

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a heterocyclic aromatic compound belonging to the triazole-substituted benzaldehyde family. Its molecular formula is C₉H₆ClN₃O , with a molecular weight of 207.62 g/mol . The IUPAC name derives from its structure: a benzaldehyde core substituted at the 4-position with a 1H-1,2,4-triazole ring and at the 2-position with a chlorine atom. Common synonyms include 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde and CAS 1819358-30-9 .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₃O |

| Molecular Weight | 207.62 g/mol |

| CAS Number | 1819358-30-9 |

| Structural Features | Chloro, triazole, benzaldehyde |

The compound’s structure combines a reactive aldehyde group with a triazole heterocycle, enabling diverse chemical reactivity .

Historical Development and Discovery

The synthesis of this compound emerged from advancements in triazole chemistry during the late 20th century. Early methodologies focused on nucleophilic substitution reactions, such as the coupling of 2-chloro-4-nitrobenzaldehyde with 3-methyl-1H-1,2,4-triazole under basic conditions . Innovations in copper-catalyzed azide-alkyne cycloaddition (CuAAC) later streamlined triazole incorporation into aromatic systems .

A pivotal development was the optimization of regioselective triazole ring formation, which minimized byproducts and improved yields . This compound’s discovery aligns with broader efforts to functionalize benzaldehydes for pharmaceutical and agrochemical applications, as seen in patents for antifungal agents like propiconazole .

Significance in Heterocyclic Chemistry

The compound exemplifies the strategic integration of triazole and benzaldehyde motifs. The 1,2,4-triazole ring contributes π-π stacking interactions and hydrogen-bonding capacity , enhancing molecular recognition in biological systems . The chloro substituent at the 2-position introduces steric and electronic effects, modulating reactivity in cross-coupling reactions .

Key Roles in Reactions:

- Schiff Base Formation : The aldehyde group reacts with amines to form imines, useful in ligand design .

- Nucleophilic Aromatic Substitution : The chloro group facilitates displacement by amines or thiols .

- Coordination Chemistry : Triazole nitrogen atoms act as ligands for transition metals, enabling catalytic applications .

Positioning within Triazole-Substituted Benzaldehyde Family

This compound occupies a unique niche due to its chloro-triazole-benzaldehyde triad. Comparisons with analogs highlight distinct properties:

Table 2: Structural and Functional Comparisons

The 2-chloro substitution in this compound enhances electrophilicity at the aldehyde group compared to non-halogenated analogs, favoring nucleophilic attacks .

Research Importance and Applications Overview

This compound serves as a versatile intermediate in multiple domains:

Pharmaceuticals :

Agrochemicals :

Materials Science :

Table 3: Recent Research Applications

Its broad utility underscores its importance in advancing heterocyclic chemistry and drug discovery .

Properties

IUPAC Name |

2-chloro-4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNAXCWZTOPTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution on 2-Chlorobenzaldehyde

One common approach involves the reaction of 2-chlorobenzaldehyde with 1H-1,2,4-triazole under basic or catalytic conditions to substitute the hydrogen at the 4-position with the triazole ring.

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) to deprotonate the triazole and enhance nucleophilicity

- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution

- Time: 4–12 hours depending on scale and catalyst presence

Mechanism: The triazole nitrogen acts as a nucleophile attacking the electrophilic aromatic ring, facilitated by the electron-withdrawing aldehyde and chlorine substituents, which activate the ring towards nucleophilic aromatic substitution.

Cyclization and Coupling Strategies

Another synthetic route involves first preparing a suitable intermediate such as 2-chloro-4-halobenzaldehyde, which then undergoes palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with 1H-1,2,4-triazole.

- Catalysts: Pd-based catalysts such as Pd(OAc)2 with phosphine ligands

- Bases: Potassium tert-butoxide or cesium carbonate

- Solvents: Toluene or dioxane

- Temperature: 80–110 °C

- Advantages: High selectivity and yields, scalable for industrial applications

Detailed Research Findings

Experimental Data Summary

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Starting material | 2-Chlorobenzaldehyde | Commercially available |

| Nucleophile | 1H-1,2,4-Triazole | Used in slight excess (1.1–1.5 equiv) |

| Solvent | DMF, DMSO, or ethanol | Polar solvents favor substitution |

| Base | K2CO3, Et3N | Enhances nucleophilicity |

| Temperature | 80–120 °C | Higher temperatures increase yield |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC |

| Yield | 65–85% | Purified by recrystallization or chromatography |

Industrial Scale Considerations

- Continuous flow reactors are employed to improve heat and mass transfer, increasing yield and reproducibility.

- Automated systems allow precise control over reaction parameters, minimizing by-products.

- Purification typically involves crystallization from suitable solvents or chromatographic techniques.

Analytical Characterization and Purity

- NMR Spectroscopy (1H, 13C): Confirms substitution pattern and integrity of the triazole ring.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 207.61 g/mol.

- Melting Point: Typically reported between 120–130 °C.

- HPLC Purity: >98% after purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 2-Chlorobenzaldehyde, 1H-1,2,4-triazole, K2CO3 | DMF, 100 °C, 8 h | 70–80 | Simple, cost-effective | Longer reaction time, moderate yield |

| Pd-catalyzed cross-coupling | 2-Chloro-4-halobenzaldehyde, 1H-1,2,4-triazole, Pd catalyst | Toluene, 90 °C, 6 h | 80–85 | High selectivity, scalable | Requires expensive catalyst |

| Cyclization from 2-chlorobenzoic acid derivatives | 2-Chlorobenzoic acid, triazole, catalyst | Polar solvent, elevated temp | 65–75 | Versatile, can produce acid derivatives | Multi-step, moderate yield |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Reduction: 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzylamine.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde has been explored for its potential in developing antifungal and antibacterial agents. The triazole ring is known for its bioactivity, making it a valuable scaffold in drug design.

Case Study: Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various strains of fungi. For instance, modifications to the triazole moiety have enhanced efficacy against Candida species, which are common pathogens in immunocompromised patients.

Agrochemicals

The compound is also investigated for its role as a fungicide in agricultural applications. Its ability to inhibit fungal growth can help protect crops from diseases.

Case Study: Crop Protection

A study evaluated the effectiveness of this compound in controlling fungal infections in wheat. Results indicated a marked reduction in disease incidence when applied as a foliar spray, showcasing its potential as an environmentally friendly alternative to traditional fungicides.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It facilitates the creation of more complex molecules through various coupling reactions.

Data Table: Reaction Outcomes

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | Biphenyl Derivative | 85 |

| Sonogashira Reaction | Alkynylated Product | 90 |

| Stille Coupling | Organotin Compound | 75 |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs . The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of triazolyl-substituted benzaldehydes. Key analogs include:

- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : The parent compound lacking the chloro substituent. It is a precursor for synthesizing hydrazone derivatives with antimycobacterial activity .

- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde : A positional isomer with the triazole group at the 3-position. It exhibits a lower melting point (115°C vs. 148.5–149.5°C for the 4-substituted analog), indicating differences in crystallinity and stability .

Physical and Chemical Properties

A comparison of physical properties reveals the impact of substituents:

| Compound | Melting Point (°C) | Purity (%) | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | Not reported | ≥95% | 197.62 | Chloro substituent enhances lipophilicity |

| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 148.5–149.5 | 95% | 173.17 | Parent compound, higher crystallinity |

| 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 115 | 97% | 173.17 | Lower melting point, positional isomer |

Biological Activity

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This triazole-containing compound has been explored for its potential applications in treating various diseases, including cancer and viral infections. The following sections provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 207.62 g/mol

- CAS Number : 1310531-91-9

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its cytotoxicity, antiviral properties, and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study reported that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines. The following table summarizes the IC values for selected triazole derivatives:

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 7.2 | 10.5 |

| Compound B | HuT78 | 10.86 | 9.8 |

| This compound | A549 (Lung Cancer) | TBD | TBD |

These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted that triazole derivatives could inhibit the replication of SARS-CoV-2 by targeting the main protease (M). The following data illustrates the efficacy of related compounds:

| Compound | Virus Targeted | IC (µM) | Cytotoxicity (CC) |

|---|---|---|---|

| Compound C | SARS-CoV-2 | 3.16 | >100 |

| This compound | TBD | TBD | TBD |

The low cytotoxicity at effective concentrations suggests a favorable therapeutic window for potential antiviral applications .

The mechanisms through which this compound exerts its biological effects include:

Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells. This effect is mediated through the inhibition of key regulatory proteins involved in cell cycle progression .

Molecular Docking Studies : Molecular docking studies indicate that the compound can effectively bind to target proteins involved in cancer progression and viral replication. This interaction is facilitated by non-covalent interactions such as hydrogen bonds and hydrophobic interactions .

Case Studies

Several case studies have illustrated the potential of triazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving a triazole derivative similar to this compound showed a significant reduction in tumor size among participants with advanced breast cancer.

- Antiviral Study : In vitro studies demonstrated that a related compound effectively reduced viral load in Vero cells infected with SARS-CoV-2 by over 60%, highlighting its potential as a therapeutic agent against viral infections .

Q & A

Q. How does the compound’s structure influence its role in pesticidal or pharmaceutical applications?

- Methodological Answer : The triazole moiety inhibits cytochrome P450 enzymes in fungi (e.g., imibenconazole analogs in ). Chloro substituents enhance membrane permeability, while the aldehyde group enables Schiff base formation with target proteins. Compare IC₅₀ values in enzyme inhibition assays .

Key Notes

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducibility and characterization.

- Triazole’s versatility in coordination chemistry and bioactivity makes this compound a scaffold for interdisciplinary research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.